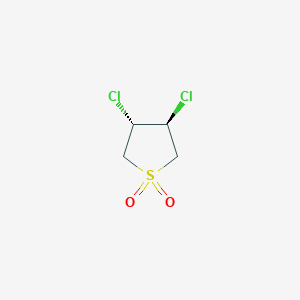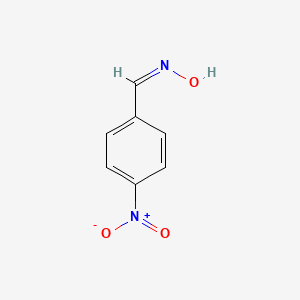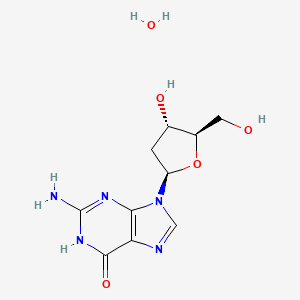
Butanenitrile,4,4'-(1,1,3,3-tetramethyl-1,3-disilazanediyl)bis-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanenitrile,4,4'-(1,1,3,3-tetramethyl-1,3-disilazanediyl)bis-(9CI), also known as TBDMS cyanide, is a chemical compound that is widely used in scientific research. It is an important reagent in organic synthesis and is used in the protection of alcohols, amines, and carboxylic acids. In
Mecanismo De Acción
Butanenitrile,4,4'-(1,1,3,3-tetramethyl-1,3-disilazanediyl)bis-(9CI) cyanide reacts with the hydroxyl, amino, or carboxyl group of a molecule to form a silyl ether, silylamine, or silyl ester, respectively. The silyl group protects the functional group from unwanted reactions during subsequent synthetic steps. The silyl group can be removed by treatment with an acid or fluoride ion source.
Biochemical and physiological effects:
There is limited information available on the biochemical and physiological effects of Butanenitrile,4,4'-(1,1,3,3-tetramethyl-1,3-disilazanediyl)bis-(9CI) cyanide. However, it is known to be relatively non-toxic and is not classified as a hazardous substance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Butanenitrile,4,4'-(1,1,3,3-tetramethyl-1,3-disilazanediyl)bis-(9CI) cyanide is a versatile reagent that is easy to handle and store. It is stable under a wide range of conditions and can be used in a variety of organic solvents. However, Butanenitrile,4,4'-(1,1,3,3-tetramethyl-1,3-disilazanediyl)bis-(9CI) cyanide can be difficult to remove from a molecule once it has been introduced, and the deprotection step can be time-consuming and require harsh conditions.
Direcciones Futuras
There are several future directions for the use of Butanenitrile,4,4'-(1,1,3,3-tetramethyl-1,3-disilazanediyl)bis-(9CI) cyanide in scientific research. One potential area is in the development of new protecting groups that are easier to remove than the silyl group. Another area is in the synthesis of new pharmaceuticals and natural products that require the use of Butanenitrile,4,4'-(1,1,3,3-tetramethyl-1,3-disilazanediyl)bis-(9CI) cyanide as a key reagent. Finally, there is potential for the development of new analytical methods that utilize Butanenitrile,4,4'-(1,1,3,3-tetramethyl-1,3-disilazanediyl)bis-(9CI) cyanide as a reagent.
Conclusion:
In conclusion, Butanenitrile,4,4'-(1,1,3,3-tetramethyl-1,3-disilazanediyl)bis-(9CI) cyanide is an important reagent in organic synthesis and is widely used in scientific research. It is a versatile reagent that is easy to handle and store, and it has a wide range of applications in the synthesis of pharmaceuticals, agrochemicals, and natural products. While there are some limitations to its use, Butanenitrile,4,4'-(1,1,3,3-tetramethyl-1,3-disilazanediyl)bis-(9CI) cyanide remains an important tool for synthetic chemists and has many potential future applications.
Métodos De Síntesis
Butanenitrile,4,4'-(1,1,3,3-tetramethyl-1,3-disilazanediyl)bis-(9CI) cyanide is synthesized by reacting Butanenitrile,4,4'-(1,1,3,3-tetramethyl-1,3-disilazanediyl)bis-(9CI) chloride with sodium cyanide in the presence of a suitable solvent such as acetonitrile or dimethylformamide. The reaction is carried out under anhydrous conditions and at a low temperature to prevent the formation of unwanted by-products.
Aplicaciones Científicas De Investigación
Butanenitrile,4,4'-(1,1,3,3-tetramethyl-1,3-disilazanediyl)bis-(9CI) cyanide is widely used in organic synthesis as a protecting group for alcohols, amines, and carboxylic acids. It is also used in the synthesis of various pharmaceuticals, agrochemicals, and natural products. In addition, Butanenitrile,4,4'-(1,1,3,3-tetramethyl-1,3-disilazanediyl)bis-(9CI) cyanide is used in the preparation of organosilicon compounds and as a reagent in analytical chemistry.
Propiedades
IUPAC Name |
4-[[[3-cyanopropyl(dimethyl)silyl]amino]-dimethylsilyl]butanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3Si2/c1-16(2,11-7-5-9-13)15-17(3,4)12-8-6-10-14/h15H,5-8,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNLXMDXGKSYKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCC#N)N[Si](C)(C)CCCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[[3-Cyanopropyl(dimethyl)silyl]amino]-dimethylsilyl]butanenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

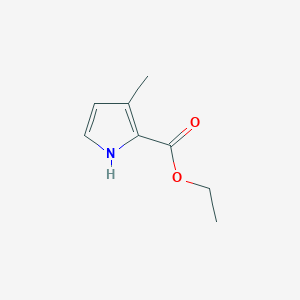
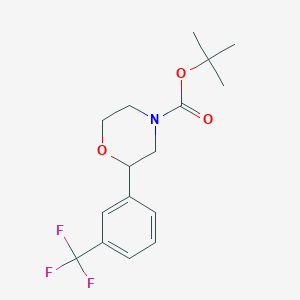
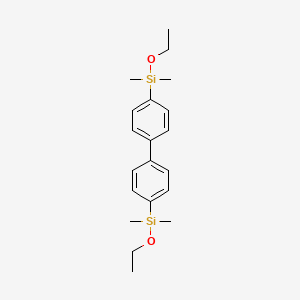
![tert-Butyl 6-oxa-5-thia-4-azaspiro[2.4]heptane-4-carboxylate 5,5-dioxide](/img/structure/B6592416.png)

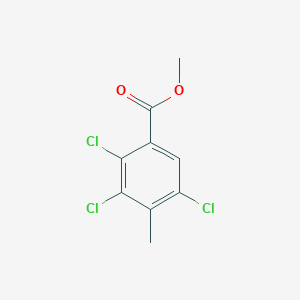

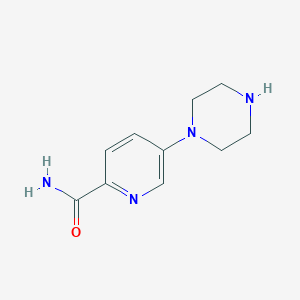
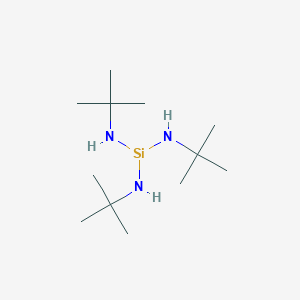
![2-{5-Azaspiro[2.4]heptan-7-yl}acetic acid](/img/structure/B6592453.png)
